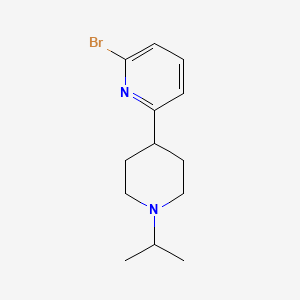
8-Bromo-2-phenylquinoline
Descripción general
Descripción
8-Bromo-2-phenylquinoline is a chemical compound that belongs to the quinoline family . It has an empirical formula of C15H10BrNO and a molecular weight of 300.15 .
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The review by Vchislo & Verochkina summarizes all known approaches to the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes.Molecular Structure Analysis
The molecular structure of 8-Bromo-2-phenylquinoline consists of a benzene ring fused with a pyridine moiety . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be employed in various transformations .Chemical Reactions Analysis
Quinolines can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Antimicrobial Agents
8-Bromo-2-phenylquinoline: has been explored for its potential as an antimicrobial agent. The quinoline core is known to possess a broad spectrum of biological activities, including antibacterial and antifungal properties . Derivatives of quinoline, such as 8-substituted quinoline carboxylic acids, have shown significant activity against various bacterial strains, making them promising candidates for drug development .
Organic Synthesis: Building Blocks
In the realm of synthetic organic chemistry, 8-Bromo-2-phenylquinoline serves as a versatile building block. It can undergo various chemical reactions, including electrophilic and nucleophilic substitution, which are essential for constructing complex organic molecules . Its bromo-substituent makes it particularly reactive, allowing for further functionalization.
Industrial Applications: Green Chemistry
The quinoline scaffold, including 8-Bromo-2-phenylquinoline , is significant in green chemistry applications. Researchers have developed cleaner and more sustainable chemical processes using quinoline derivatives, which are crucial for environmentally friendly industrial practices .
Pharmacological Research: Tuberculosis Treatment
Quinoline derivatives have been actively researched for their role in treating tuberculosis. Compounds such as 8-Bromo-2-phenylquinoline have been evaluated for their activity against the Mycobacterium tuberculosis H37Rv strain, showing promise as potential therapeutic agents .
Biological Activities: Anti-inflammatory and Analgesic
The quinoline nucleus is associated with anti-inflammatory and analgesic activities8-Bromo-2-phenylquinoline and its derivatives could be key in developing new medications that address pain and inflammation, leveraging the biological activities inherent to the quinoline structure .
Therapeutic Potential: Anticancer Properties
There is ongoing research into the anticancer properties of quinoline derivatives8-Bromo-2-phenylquinoline may contribute to the synthesis of new compounds with potential anticancer activities, as the quinoline core is a common feature in many chemotherapeutic agents .
Mecanismo De Acción
While the specific mechanism of action for 8-Bromo-2-phenylquinoline is not mentioned in the search results, monoamine oxidase (MAO) inhibitors, which include some quinoline derivatives, are known to decrease the generation of end products such as hydrogen peroxide, aldehyde, and ammonium . They also inhibit biogenic amine degradation, increasing cellular and pericellular catecholamines in a variety of immune and some non-immune cells .
Safety and Hazards
Direcciones Futuras
Quinoline is an important pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The array of information available on the medicinal potential of quinoline and its functionalized derivatives may open a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
Propiedades
IUPAC Name |
8-bromo-2-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN/c16-13-8-4-7-12-9-10-14(17-15(12)13)11-5-2-1-3-6-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORMPLQVNKCGIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Br)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743317 | |
| Record name | 8-Bromo-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2-phenylquinoline | |
CAS RN |
871507-80-1 | |
| Record name | 8-Bromo-2-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


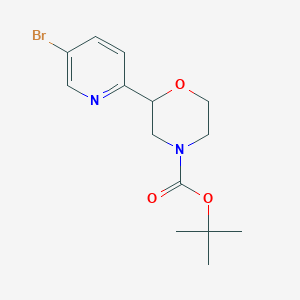

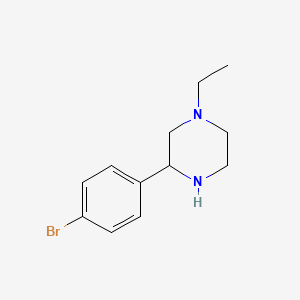
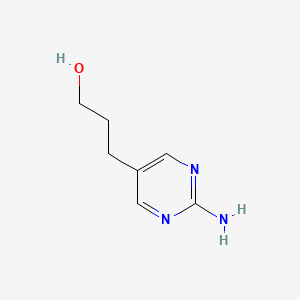
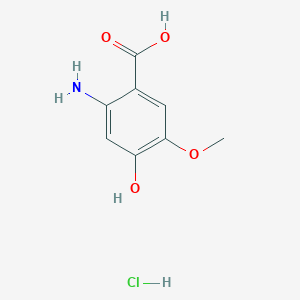
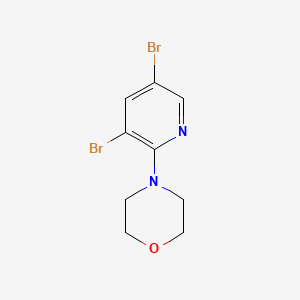
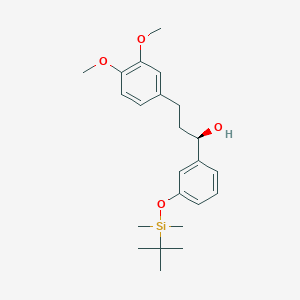
![[2,6-Bis(trifluoromethyl)pyridin-4-yl]methanol](/img/structure/B1376811.png)
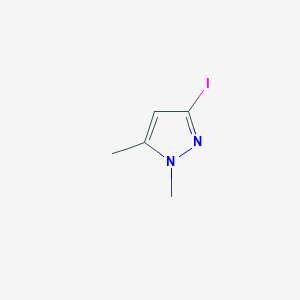
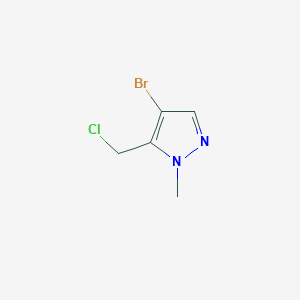
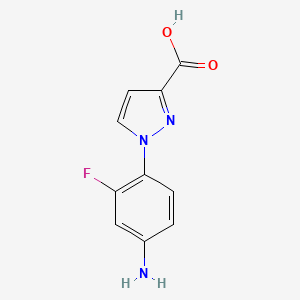
![1-[3-(6-Bromopyridin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1376818.png)
